molecular formula C9H5BrN4OS B13580828 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13580828
M. Wt: 297.13 g/mol
InChI Key: UCINZXBXFYYKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 1536334-84-5) is a high-purity synthetic compound designed for pharmaceutical and biological research. This molecule is a hybrid heterocycle, incorporating both a benzothiazole and a 1,2,5-oxadiazole (also known as furazan) ring system. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities. Research indicates that derivatives based on the 2-aminobenzothiazole core show significant promise as key intermediates in organic synthesis and have demonstrated potent biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties . The bromo substituent at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. The 1,2,5-oxadiazole moiety further enhances the molecule's value, as this heterocycle is known for its application in drug discovery and development, often contributing to favorable physicochemical properties and biological activity . This compound is supplied with comprehensive analytical data. It is intended for research applications as a building block in drug discovery programs, particularly in the development of novel therapeutic agents for diseases such as cancer and microbial infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5BrN4OS

Molecular Weight

297.13 g/mol

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H5BrN4OS/c10-4-1-2-5-6(3-4)16-9(12-5)7-8(11)14-15-13-7/h1-3H,(H2,11,14)

InChI Key

UCINZXBXFYYKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C3=NON=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the oxadiazole moiety. One common method involves the cyclization of a precursor compound under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromobenzothiazole substituent imparts steric bulk and polarizability, distinguishing it from simpler aryl or pyrrole-substituted analogs.
  • Fluorophenyl and nitrophenyl derivatives (e.g., compounds 7, 8, 21) exhibit higher reactivity in nucleophilic substitution due to electron-withdrawing aryl groups .

Key Observations :

  • The target compound’s synthesis may face challenges in regioselectivity due to the steric bulk of bromobenzothiazole.
  • Pyrrole-substituted derivatives achieve higher yields (68%) via Paal-Knorr reactions compared to aryl-substituted analogs (32–71%) .

Pharmacological and Functional Properties

  • Antiproliferative Activity : The pyrrole-substituted analog demonstrates activity in sea urchin embryo and human cancer cell line models, attributed to its planar structure and hydrogen-bonding capacity . The target compound’s bromine atom may enhance DNA intercalation or enzyme inhibition via halogen bonding .

Biological Activity

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest due to its potential biological activities. This compound belongs to the oxadiazole family, which has been recognized for various pharmacological properties, including anticancer and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • CAS Number : 1536334-84-5
  • Molecular Formula : C8H6BrN3OS
  • Molecular Weight : 272.12 g/mol

Biological Activity Overview

Compounds containing the oxadiazole moiety have been reported to exhibit a range of biological activities. The specific activities of this compound include:

  • Anticancer Activity
    • Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values indicating significant potency.
    • In a comparative study, derivatives similar to this compound demonstrated greater cytotoxicity than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity
    • Compounds with oxadiazole structures have shown promise in antimicrobial applications. In vitro studies have tested these compounds against various bacterial strains and fungi, revealing effective inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-7 (Breast Cancer)15.63 µM
AnticancerU937 (Leukemia)<10 µM
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus15 µg/mL

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the oxadiazole ring may interact with cellular targets involved in cell proliferation and apoptosis pathways.

Biochemical Pathways

Current literature suggests that compounds with similar structures may influence:

  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through caspase activation.

Q & A

Q. What synthetic methodologies are reported for 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, and how are purity and yield optimized?

The compound is synthesized via reductive cyclization using stannous chloride dihydrate in acetic acid and acetic anhydride. The reaction is heated at 348 K for 8 hours, followed by precipitation in water and recrystallization from ethyl acetate/ether mixtures, achieving 70% yield. Purity (99.6%) is confirmed via HPLC, and elemental analysis (CHN) validates composition .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXS97/SHELXL97) is used for structural determination. The molecule exhibits a twofold rotational symmetry axis, with the benzothiazole and oxadiazole rings twisted by 20.2°. Intramolecular N–H⋯N hydrogen bonds and intermolecular chains along [102] are observed .

Q. What analytical techniques are employed to assess purity and confirm molecular composition?

High-performance liquid chromatography (HPLC) ensures purity (>99%), while CHN elemental analysis confirms stoichiometry (C: 30.41%, N: 47.58%, H: 1.61% vs. calculated C: 30.51%, N: 47.46%, H: 1.69%) .

Q. What are the key intermolecular interactions influencing crystal packing?

N–H⋯N hydrogen bonds form chains along the [102] direction. One amino group participates in an intramolecular hydrogen bond, stabilizing the conformation. These interactions are critical for predicting solubility and crystallinity .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position of the benzothiazole ring influence reactivity and derivatization?

The bromine atom serves as a site for nucleophilic aromatic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling, enabling functionalization. Comparative studies with non-brominated analogs (e.g., 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine) highlight its role in modulating electronic properties and binding affinity .

Q. What challenges arise in controlling regiochemistry during synthesis, particularly in heterocyclic ring formation?

Competing pathways during cyclization (e.g., oxadiazole vs. thiadiazole formation) require precise stoichiometric control of reagents like stannous chloride. Side reactions, such as over-reduction or ring-opening, are mitigated by optimizing reaction time and temperature .

Q. Can this compound serve as a precursor for high-energy materials (HEMs), and what thermal stability data support this?

The fused nitrogen-rich heterocycles (benzothiazole and oxadiazole) suggest potential as HEMs. Thermal analysis of analogous compounds (e.g., 3,4-bis(3-nitrofurazan-4-oxy)furazan) shows decomposition thresholds >450 K, indicating stability under moderate conditions .

Q. What computational methods are recommended to predict its electronic properties and ligand-binding potential?

Density functional theory (DFT) calculations can model charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking studies against biological targets (e.g., kinases) may rationalize interactions observed in related inhibitors .

Q. How do structural modifications (e.g., replacing bromine with other halogens) affect biological activity?

Chlorine or fluorine substitution at the 6-position alters steric and electronic profiles, impacting binding to targets like Rho-associated kinases (ROCK). For example, 4-(7-bromoimidazo[4,5-c]pyridin-2-yl) analogs show IC50 values in the nanomolar range for kinase inhibition .

Q. What contradictions exist in reported synthetic yields or structural data, and how can they be resolved?

Discrepancies in crystallization solvents (e.g., ethyl acetate/ether vs. acetonitrile) may affect yield and purity. Reproducibility requires strict adherence to stoichiometry and characterization via complementary techniques (e.g., NMR, X-ray diffraction) .

Methodological Recommendations

  • Synthesis Optimization: Use inert atmospheres to prevent oxidation of stannous chloride .
  • Crystallography: Employ SHELXL for refinement and X-Seed for visualization .
  • Thermal Analysis: Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.